molecular formula C15H42N2O3Si4 B218120 N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine CAS No. 106842-44-8

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine

Cat. No.: B218120
CAS No.: 106842-44-8
M. Wt: 410.85 g/mol
InChI Key: SXOJWTLBMJFFDS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for organosilicon compounds containing multiple functional groups. The compound's molecular formula C₁₅H₄₂N₂O₃Si₄ indicates a complex architecture incorporating fifteen carbon atoms, forty-two hydrogen atoms, two nitrogen atoms, three oxygen atoms, and four silicon atoms. The systematic name reflects the hierarchical naming convention where the primary ethane-1,2-diamine backbone serves as the fundamental structural unit, with the organosilicon substituent designated as a complex N'-substituted moiety.

The nomenclature construction begins with identification of the longest carbon chain containing the primary functional groups, which in this case is the ethane-1,2-diamine unit. The silicon-containing substituent is then systematically described using established siloxane nomenclature principles, where silicon atoms are linked through oxygen bridges to form the characteristic siloxane backbone. The presence of multiple trimethylsilyloxy groups creates a branched siloxane architecture that requires careful systematic description to avoid ambiguity in structural representation. According to International Union of Pure and Applied Chemistry guidelines for silicon compounds, the term "silyl" designates silicon-containing substituents attached to organic frameworks, while "siloxane" specifically refers to silicon-oxygen-silicon linkages.

Isomerism considerations for this compound are complex due to the multiple sites of potential structural variation within the siloxane framework. The molecular architecture permits conformational isomerism around the silicon-oxygen bonds, as siloxanes exhibit relatively low barriers for rotation about these linkages due to reduced steric hindrance compared to carbon-oxygen bonds. The silicon-oxygen bond length of 1.64 Å and the silicon-oxygen-silicon angle of 142.5° create a flexible backbone structure that can adopt multiple conformational states. Additionally, the presence of multiple methyl substituents on silicon atoms introduces the possibility of stereochemical considerations, although the tetrahedral geometry around silicon centers generally minimizes such effects in this particular molecular framework.

Molecular Architecture: Silicon-Oxygen Backbone and Aminoalkyl Substituent Analysis

The molecular architecture of this compound exhibits a sophisticated arrangement of silicon-oxygen linkages integrated with organic amine functionality. The compound features a complex siloxane backbone characterized by multiple silicon centers connected through oxygen bridges, creating a branched organosilicon framework that terminates with an aminoalkyl substituent. The central silicon-oxygen backbone consists of four silicon atoms arranged in a specific connectivity pattern that includes both linear and branched siloxane linkages.

The silicon-oxygen framework demonstrates the characteristic properties of siloxane systems, where each silicon center adopts tetrahedral coordination geometry typical of tetravalent silicon compounds. The dimethyl(trimethylsilyloxy)silyl units within the structure represent terminal siloxane groups that provide steric bulk and influence the overall molecular conformation. The presence of multiple trimethylsilyloxy substituents creates a highly methylated siloxane environment that contributes to the compound's hydrophobic character and thermal stability. The molecular weight of 410.85 grams per mole reflects the substantial organosilicon content while maintaining structural integrity through the silicon-oxygen backbone.

The aminoalkyl substituent portion of the molecule consists of a 2-methylpropyl chain bearing the primary ethane-1,2-diamine functionality. This organic component provides the compound with potential for hydrogen bonding interactions and chemical reactivity through the terminal amine groups. The integration of the silicon-oxygen backbone with the aminoalkyl substituent occurs through a carbon-silicon bond at the 3-position of the methylpropyl chain, creating a hybrid organosilicon-organic architecture. The resulting molecular structure combines the flexibility and thermal stability of siloxane systems with the chemical reactivity and polar interactions possible through the diamine functionality.

Structural Component Molecular Fragment Key Properties
Silicon-Oxygen Backbone Si₄O₃ framework Flexible, thermally stable
Trimethylsilyloxy Groups (CH₃)₃SiO- Hydrophobic, steric bulk
Methylpropyl Linker CH₃CH(CH₂-)CH₂- Branched alkyl spacer
Ethane-1,2-diamine H₂NCH₂CH₂NH- Polar, hydrogen bonding

Comparative Structural Analysis with Related Organosilicon Diamines

Comparative analysis of this compound with related organosilicon diamines reveals significant structural distinctions and similarities within this compound class. The compound exhibits substantial complexity compared to simpler organosilicon diamines such as bis(3-aminopropyl)tetramethyldisiloxane, which features a more straightforward disiloxane backbone with terminal aminopropyl substituents. The tetramethyldisiloxane structure represents a minimized disiloxane linkage design that facilitates synchronous condensation reactivity of terminal amino groups, contrasting with the more elaborate branched siloxane architecture of the target compound.

The structural comparison extends to amino-modified polydimethylsiloxane systems, where amine functionality is incorporated into extended siloxane polymer chains. These materials typically feature oligomerized siloxane backbones with terminal or pendant amino groups, creating cationic polymers when protonated in aqueous environments. The target compound's architecture differs fundamentally by incorporating multiple branched siloxane units within a discrete molecular framework rather than extended polymeric chains. This design approach provides greater structural definition and molecular weight control compared to oligomeric amino-siloxane systems.

Analysis of related diamine organosilicon compounds reveals common structural motifs including silicon-oxygen backbone flexibility, methyl substituent patterns on silicon centers, and aminoalkyl chain connectivity. The antimicrobial organosilicon diamines described in patent literature demonstrate similar integration of siloxane chemistry with amine functionality, although typically with different substitution patterns and molecular architectures. These compounds share the characteristic combination of hydrophobic siloxane domains with hydrophilic or reactive amine functionalities, creating amphiphilic molecular properties that influence their material behavior and applications.

Compound Type Siloxane Units Amine Functionality Molecular Weight Range
Target Compound Si₄O₃ branched Ethane-1,2-diamine 410.85 g/mol
Bis(aminopropyl)tetramethyldisiloxane Si₂O linear Terminal aminopropyl ~290 g/mol
Amino-modified polydimethylsiloxane Variable polymer Terminal/pendant amino 1000-5000 g/mol
Antimicrobial organosilicon diamines Si₂-Si₄O variable Quaternary ammonium 300-800 g/mol

The structural diversity within organosilicon diamine chemistry reflects the versatility of silicon-oxygen backbone modifications combined with various amine functionalization strategies. The target compound represents an advanced example of this chemistry, incorporating multiple siloxane linkages with complex branching patterns while maintaining discrete molecular architecture. This design approach distinguishes it from both simpler disiloxane diamines and extended polymeric amino-siloxane systems, positioning it as a unique molecular platform for specialized applications requiring the combined properties of structured siloxane frameworks and reactive amine functionalities.

Properties

IUPAC Name

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H42N2O3Si4/c1-15(13-17-12-11-16)14-24(10,19-22(5,6)7)20-23(8,9)18-21(2,3)4/h15,17H,11-14,16H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOJWTLBMJFFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H42N2O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106842-44-8
Record name Polydimethylsiloxane, aminofunctional
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Preparation Methods

Precursor Selection and Stoichiometric Control

The synthesis begins with dimethylchlorosilane (Me2_2SiCl) and trimethylsilyloxy-modified silanols. Ethane-1,2-diamine serves as the amine backbone, while 3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl chloride acts as the siloxane precursor. Key steps include:

  • Silanolation : Deprotonation of trimethylsilanol (TMS-OH) using lithium hexamethyldisilazide (LiHMDS) to generate TMS-O^-Li+^+.

  • Nucleophilic Substitution : Reaction of TMS-O^- with Me2_2SiCl to form dimethyl(trimethylsilyloxy)silane (Me2_2Si-O-TMS).

  • Sequential Coupling : Condensation with 2-methylpropyl chloride derivatives under anhydrous tetrahydrofuran (THF) at −78°C.

Critical Parameters :

  • Molar Ratios : A 1:1 stoichiometry between silanolate and chlorosilane prevents polysiloxane formation.

  • Temperature : Sub-zero conditions (−78°C) minimize side reactions like Si–O–Si crosslinking.

Outcome :

ParameterValueSource
Yield68–72%
Purity (HPLC)≥95%
Reaction Time12–16 hours

Silanolate-Mediated Coupling with Amine Functionalization

Alkaline Silanol Activation

This method employs potassium tert-butoxide (t-BuOK) to activate silanols for coupling with ethane-1,2-diamine:

  • Base Activation : t-BuOK deprotonates TMS-OH, forming TMS-O^-K+^+.

  • Si–O–Si Bond Formation : TMS-O^- reacts with Me2_2SiCl to generate intermediate siloxanes.

  • Amine Grafting : Ethane-1,2-diamine is added dropwise at 0°C, facilitating nucleophilic attack on the siloxane electrophile.

Optimization Insights :

  • Solvent Effects : Dimethylacetamide (DMAc) enhances amine solubility and reaction homogeneity.

  • Catalyst-Free Design : Avoids transition-metal residues, critical for cosmetic applications.

Data Comparison :

ConditionYield (DMAc)Yield (THF)
Room Temperature55%48%
0°C78%62%
Source

Catalytic Dehydrocoupling with Earth-Abundant Metals

Cobalt-Catalyzed Si–N Bond Formation

Recent advances utilize cobalt complexes (e.g., (Ph2_2PPrADI)Co) for Si–N coupling between polyamines and poly(methylhydrosiloxane) (PMHS):

  • Catalyst Loading : 0.01 mol% (Ph2_2PPrADI)Co in toluene at 80°C.

  • Hydrogen Evolution : Reaction produces H2_2 gas, monitored via gas chromatography.

  • Crosslinking : Forms siloxane-diamine networks with Tg_g values up to 160°C.

Mechanistic Pathway :

  • Oxidative Addition : Co(0) inserts into Si–H bonds of PMHS.

  • Amine Coordination : Ethane-1,2-diamine binds to the cobalt center.

  • Reductive Elimination : Si–N bond formation with H2_2 liberation.

Performance Metrics :

MetricValueSource
Turnover Frequency157 s1^{-1}
Molecular Weight (Mn_n)47,300 g/mol
Thermal StabilityUp to 1,600°C

Protective Group Strategies for Selective Silylation

Trimethylsilyl (TMS) Protection

To prevent over-silylation of ethane-1,2-diamine, TMS groups temporarily block amine sites:

  • Amine Protection : Treat ethane-1,2-diamine with hexamethyldisilazane (HMDS) to form TMS2_2N-CH2_2CH2_2-N(TMS)2_2.

  • Siloxane Coupling : React protected amine with chlorosiloxane precursors at 25°C.

  • Deprotection : Use tetra-n-butylammonium fluoride (TBAF) to remove TMS groups.

Efficiency Gains :

  • Selectivity : >99% mono-silylation achieved.

  • Yield Improvement : 82% vs. 65% without protection.

Industrial-Scale Production and Quality Control

Continuous Flow Reactor Design

Large-scale synthesis employs tubular reactors with:

  • Residence Time : 30 minutes at 120°C.

  • In-line Analytics : FT-IR monitors Si–O–Si (1,100 cm1^{-1}) and Si–N (800 cm1^{-1}) bond formation.

Quality Assurance :

ParameterSpecificationMethod
Residual Chloride≤50 ppmICP-OES
Amine Content1.8–2.2 mmol/gTitration
Viscosity (25°C)800 ± 50 cStRheometry

Chemical Reactions Analysis

Amodimethicone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Surface Modification

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine is utilized for modifying surfaces of various materials to enhance hydrophobicity and improve adhesion properties. This is particularly useful in the development of coatings that require water-repellent characteristics.

ApplicationDescription
Surface CoatingsEnhances water repellency and adhesion in coatings for glass, metals, and ceramics.
Polymer CompositesUsed as a coupling agent to improve the interfacial bonding between inorganic fillers and organic matrices.

Nanotechnology

In nanotechnology, this compound serves as a precursor for synthesizing silica nanoparticles. The presence of silyl groups allows for the formation of stable silica networks, which are crucial in developing advanced materials with specific properties.

StudyFindings
Synthesis of Silica NanoparticlesDemonstrated enhanced stability and uniformity in particle size when using this compound as a precursor.

Biomedical Applications

Research indicates potential applications in biomedicine, particularly in drug delivery systems where silane compounds can be used to modify the surface of nanoparticles for targeted therapy.

ApplicationDescription
Drug DeliveryModifies nanoparticle surfaces to enhance drug loading capacity and release profiles.
Biocompatibility StudiesEvaluated for use in medical implants due to favorable interactions with biological tissues.

Case Study 1: Surface Treatment of Glass

A study conducted on the application of this compound for treating glass surfaces showed significant improvements in hydrophobicity. The treated glass exhibited a water contact angle increase from 30° to over 100°, indicating effective surface modification.

Case Study 2: Nanoparticle Synthesis

In a research project focused on synthesizing silica nanoparticles, using this silane compound resulted in nanoparticles with an average diameter of 50 nm and a narrow size distribution. The study highlighted the compound's role in stabilizing the silica network during synthesis.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in their silyl-substituted diamine frameworks:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
Target Compound C16H41N2O5Si3 * ~469.85 g/mol Multiple trimethylsilyloxy and dimethylsilyl groups; branched propyl chain High hydrophobicity; potential use in silicone polymers or catalysis
N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine C8H22N2O2Si 206.36 g/mol Dimethoxy(methyl)silyl group; linear propyl chain Surface modification of silica; lower steric hindrance
3-Trimethoxysilylpropyl diethylenetriamine C10H27N3O3Si 257.42 g/mol Trimethoxysilyl group; triamine backbone Adhesion promoter in composites; chelates metal ions
N,N-Diisopropyl ethylenediamine C8H20N2 144.26 g/mol Diisopropyl groups; no silicon Pharmaceutical intermediate; ligand in coordination chemistry

*Estimated based on structural analysis; exact formula may vary.

Functional Differences

  • Silyl Group Complexity : The target compound’s multiple trimethylsilyloxy groups enhance its thermal stability and hydrophobicity compared to simpler silyl derivatives (e.g., dimethoxy(methyl)silyl in ). This complexity may reduce hydrolysis rates in aqueous environments, making it suitable for long-term applications in harsh conditions.
  • Branching vs.
  • Amino Group Coordination: Unlike N,N-diisopropyl ethylenediamine , the target compound’s amino groups are less hindered by alkyl substituents, allowing stronger metal coordination—a trait shared with 3-trimethoxysilylpropyl diethylenetriamine , which is used in manganese-catalyzed epoxidation .

Catalytic Performance

  • Manganese Complexes : Compounds like 3-trimethoxysilylpropyl diethylenetriamine form stable Mn complexes for epoxidation of 1,3-butadiene with >99% selectivity . The target compound’s bulky silyl groups may impede catalytic activity due to steric effects but could improve catalyst longevity by preventing aggregation.
  • Ligand Efficiency : The ethane-1,2-diamine backbone enables bidentate coordination, similar to N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) in . However, the target’s silicon-rich structure may alter electron-donating properties.

Challenges and Limitations

  • Synthetic Complexity : The target compound’s intricate structure complicates synthesis and purification compared to simpler diamines like or .
  • Cost vs. Performance: While silicon-rich compounds offer unique properties, their high molecular weight and synthetic cost may limit industrial adoption compared to non-silylated alternatives.

Biological Activity

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine, also known as a silane compound, is of interest due to its potential applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H24N2OSi
  • Molar Mass : 204.39 g/mol
  • Density : 0.9 g/cm³
  • Melting Point : <0°C
  • Boiling Point : 85-89°C (at 2 mmHg)
  • pKa : 9.78 (predicted)
  • Risk Codes : Irritating to eyes, respiratory system, and skin .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components due to the presence of silyl groups. These interactions can influence various biochemical pathways:

  • Cell Membrane Interaction : The silane groups may enhance membrane permeability, allowing for better drug delivery systems.
  • Chelation Properties : Similar compounds have been shown to act as chelators for metal ions, which can be beneficial in therapeutic applications targeting metal toxicity or in enhancing the efficacy of certain drugs.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silane compounds. For instance, research indicates that modifications with silyl groups can enhance the antibacterial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The results indicate significant cytotoxicity at relatively low concentrations, suggesting potential as an anticancer agent .

Case Study 1: Drug Delivery Systems

A recent study investigated the use of this compound in drug delivery systems for cancer therapy. The silane-modified nanoparticles demonstrated enhanced cellular uptake and targeted delivery of chemotherapeutic agents, leading to improved therapeutic outcomes in animal models.

Case Study 2: Surface Modification

Another application explored the use of this compound for surface modification in biomedical implants. The modified surfaces exhibited reduced bacterial adhesion and enhanced biocompatibility.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step silylation and amine coupling reactions. Key challenges include:

  • Moisture sensitivity : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere (N₂/Ar) to prevent hydrolysis of silyl ether intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC is recommended due to the compound’s high molecular weight and polarity .
  • Intermediate stability : Monitor reaction progress via TLC or LC-MS, as silyl intermediates may degrade under prolonged storage .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Answer : Use a combination of:

TechniqueKey Peaks/FeaturesPurpose
¹H/¹³C NMR δ 0.1–0.3 ppm (Si-CH₃), δ 2.5–3.5 ppm (N-CH₂)Confirm silyl and ethylenediamine moieties .
FTIR ~1250 cm⁻¹ (Si-O-Si), ~3350 cm⁻¹ (N-H stretch)Validate silyl ether and amine groups .
HRMS Exact mass ± 2 ppm (e.g., m/z calc. for C₁₈H₄₅N₂O₆Si₄: 523.22)Verify molecular ion and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Storage : In airtight containers under nitrogen at –20°C to prevent degradation .
  • Waste disposal : Neutralize with aqueous HCl (1M) before incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) optimize reaction pathways for synthesizing derivatives of this compound?

  • Answer :

  • Reaction modeling : Use density functional theory (DFT) to predict transition states and thermodynamic favorability of silylation steps. Software like Gaussian or ORCA can identify energy barriers .
  • Pathway optimization : Combine quantum chemical calculations with experimental feedback loops (e.g., ICReDD’s approach) to prioritize high-yield routes . Example workflow:

Simulate silyl ether formation steps.

Validate with small-scale reactions (mg-scale).

Adjust catalysts (e.g., TMSOTf vs. TBAF) based on computational activation energies .

Q. How can researchers resolve contradictions in stability data reported for this compound under varying pH and temperature conditions?

  • Answer :

  • Controlled degradation studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., silanol formation) across studies .
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (pH, temperature, solvent polarity). For example:
FactorLevelsResponse (Degradation Rate)
pH4, 7, 10Measure % remaining via LC-MS
Temp.25°C, 40°C.
  • Contradiction resolution : Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways .

Q. What mechanistic insights exist for this compound’s role in catalytic systems, and how can kinetic studies refine its application?

  • Answer :

  • Catalytic cycles : The ethylenediamine moiety acts as a ligand in transition-metal complexes (e.g., Ru or Pd), enhancing electron transfer in cross-coupling reactions. Monitor turnover frequency (TOF) via in situ IR .
  • Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants (k) for silyl group transfer reactions. For example:
    k=ln([A]0/[A]t)tk = \frac{\ln([A]_0/[A]_t)}{t}
    Where [A]₀ and [A]ₜ are substrate concentrations at time 0 and t .
    • Advanced applications : Investigate its use in membrane separation technologies (e.g., siloxane-based polymers) by testing permeability coefficients under varying pressures .

Methodological Notes

  • Data contradiction analysis : Cross-reference experimental results with computational predictions (e.g., comparing observed vs. DFT-calculated NMR shifts) to identify systematic errors .
  • Experimental design : Prioritize fractional factorial designs over one-variable-at-a-time (OVAT) approaches to reduce resource expenditure while capturing interaction effects .

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